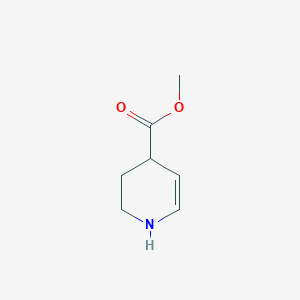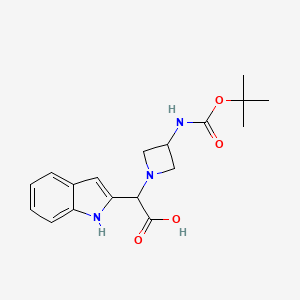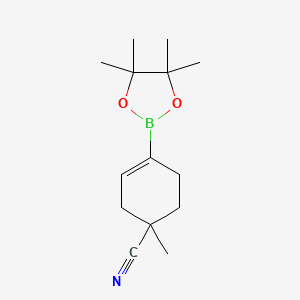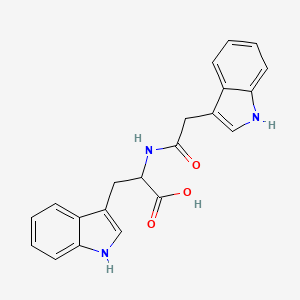
Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,2,3,4-tetrahydropyridine-4-carboxylate typically involves the reaction of a suitable amine with an ester. One common method includes the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, which facilitates the reaction under mild conditions . Another approach involves the use of dibenzoyl peroxide in dimethylformamide (DMF) to form the protected amine, followed by further reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs eco-friendly and sustainable approaches. These methods aim to minimize the use of toxic catalysts and organic solvents, focusing instead on green chemistry principles .
化学反应分析
Types of Reactions: Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: TEMPO, oxygen, and mild bases.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Alkyl halides, acyl chlorides, and bases like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit different biological activities .
科学研究应用
Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antioxidative properties and its role in various biological processes.
Medicine: Investigated for its potential as an anticancer and anti-tubercular agent.
Industry: Utilized in the production of polymers, dyes, and other functional materials.
作用机制
The mechanism of action of methyl 1,2,3,4-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. In the case of its anticancer activity, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
相似化合物的比较
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: A commercially available imine used in various chemical reactions.
Uniqueness: Methyl 1,2,3,4-tetrahydropyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
methyl 1,2,3,4-tetrahydropyridine-4-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-2-4-8-5-3-6/h2,4,6,8H,3,5H2,1H3 |
InChI 键 |
GDEQPKJCACIADJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCNC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)
![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)



![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)

![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)

![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)

